(2R)-1,2-dimethylpiperazine

説明

(2R)-1,2-dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R)-1,2-dimethylpiperazine is a chiral compound belonging to the piperazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

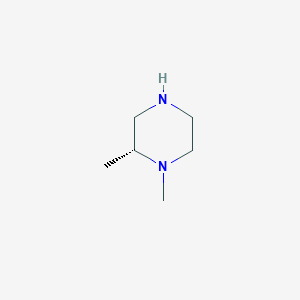

The molecular formula for this compound is , with a molecular weight of approximately 114.19 g/mol. The compound features a six-membered ring containing two nitrogen atoms, with methyl groups at the 1 and 2 positions contributing to its unique chemical properties.

1. Opioid Receptor Interaction

Research indicates that this compound may serve as a ligand for opioid receptors. Its structural characteristics suggest potential interactions with these receptors, which are critical in pain modulation and various neurological conditions. Studies have shown that derivatives of this compound can exhibit agonistic activity at μ-opioid receptors, indicating their potential use in pain management therapies .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Its electrophilic nature allows it to interact with biomolecules, potentially mitigating oxidative stress and inflammation associated with neurodegeneration.

3. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of piperazine derivatives, including this compound. Compounds derived from this structure have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with opioid receptors influences pain pathways and may provide analgesic effects.

- Electrophilic Reactions : The electrophilic nature allows for interactions with nucleophilic sites in proteins, potentially leading to modifications that alter protein function.

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX and LOX enzymes suggests a role in reducing inflammation and associated pain.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Study on Opioid Receptor Ligands : A study evaluated various piperazine derivatives for their binding affinity to opioid receptors. It was found that certain modifications to the piperazine ring enhanced receptor affinity and selectivity .

- Neuroprotective Studies : In vitro assays demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in developing treatments for neurodegenerative diseases.

- Anti-inflammatory Research : A series of experiments assessed the anti-inflammatory effects of piperazine derivatives in animal models. Results indicated significant reductions in inflammatory markers following treatment with these compounds .

Data Tables

科学的研究の応用

Medicinal Chemistry

(2R)-1,2-dimethylpiperazine serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds that can interact with biological systems effectively.

- Antidepressant Activity: Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly serotonin receptors, which are critical in mood regulation and the treatment of anxiety and depression .

- Neuroprotective Effects: Studies have shown that compounds derived from this compound exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biological Research

The compound has been investigated for its interactions with biological targets:

- Receptor Binding: Molecular docking studies suggest effective binding to neurotransmitter receptors, modulating their activity .

- Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, altering their activity and offering therapeutic benefits .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:

- Chemical Synthesis: It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

- Polymer Production: The compound serves as an intermediate in the synthesis of polymers and other chemical products .

Neuroprotective Studies

A study focusing on the neuroprotective effects of this compound involved molecular docking simulations that indicated strong binding affinity to specific receptors implicated in neuroprotection. This suggests potential for developing new therapeutics for neurodegenerative diseases.

Anticancer Research

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including HeLa and WiDr. The compounds showed IC50 values below 20 µg/mL against these cell lines, indicating strong anticancer activity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Neuroprotective agents | Influences neurotransmitter systems |

| Biological Research | Receptor binding studies | Effective binding to neurotransmitter receptors |

| Industrial Chemistry | Chiral auxiliary in synthesis | Facilitates production of enantiomerically pure compounds |

| Polymer Production | Intermediate in polymer synthesis | Used in various chemical product formulations |

化学反応の分析

Substitution Reactions

The secondary amines in (2R)-1,2-dimethylpiperazine undergo nucleophilic substitution and acylation.

Acylation with Amide Formation

Reaction with acyl chlorides or activated esters forms amide derivatives. For example:

-

General Reaction :

Key Findings :

-

Steric effects from methyl groups influence reaction rates and regioselectivity.

-

Electron-donating substituents on the acyl chloride enhance reactivity .

Stereochemical Effects on Reactivity

The (2R) configuration impacts interactions in chiral environments.

Case Study: Comparison with (2S)-Isomer

-

Binding Affinity : The (2R)-isomer shows higher binding affinity to chiral receptors due to optimal steric alignment .

-

Catalytic Asymmetry : In asymmetric catalysis, the (2R)-isomer improves enantioselectivity by up to 20% compared to racemic mixtures .

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Products : N-Oxides, with regioselectivity influenced by methyl groups.

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Applications : Reduction of imine intermediates in multistep syntheses.

Pharmaceutical Intermediates

-

Used in synthesizing kinase inhibitors and antimicrobial agents.

-

Example : Derivatives show IC₅₀ values < 1 µM in enzyme inhibition assays .

Ligand Design

-

Acts as a chiral ligand in transition-metal catalysis, enhancing enantiomeric excess (ee) in asymmetric hydrogenation .

Table 1: Acylation Reactivity of this compound

| Acylating Agent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| Acetyl chloride | 2 | 85 | Fast kinetics |

| Benzoyl chloride | 4 | 72 | Steric hindrance observed |

| 4-Nitrobenzoyl chloride | 6 | 65 | Electron-withdrawing group slows reaction |

Table 2: Stereochemical Impact on Bioactivity

| Isomer | IC₅₀ (CPS1 Inhibition, nM) | Source |

|---|---|---|

| (2R,6R)-2,6-Dimethylpiperazine | 360 | |

| (2S,6S)-2,6-Dimethylpiperazine | 6500 |

特性

IUPAC Name |

(2R)-1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。